molecular formula C20H25NO7 B13759611 Benzoic acid, 3,4,5-trimethoxy-, (1,4,5,6-tetrahydro-5,5-diethyl-4,6-dioxo-3-pyridinyl)methyl ester CAS No. 55798-57-7

Benzoic acid, 3,4,5-trimethoxy-, (1,4,5,6-tetrahydro-5,5-diethyl-4,6-dioxo-3-pyridinyl)methyl ester

Cat. No.: B13759611
CAS No.: 55798-57-7
M. Wt: 391.4 g/mol
InChI Key: PYPJQQVSWUHBLH-UHFFFAOYSA-N
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Description

The compound "Benzoic acid, 3,4,5-trimethoxy-, (1,4,5,6-tetrahydro-5,5-diethyl-4,6-dioxo-3-pyridinyl)methyl ester" features a 3,4,5-trimethoxybenzoate moiety esterified to a substituted pyridinyl group. The pyridinyl substituent contains two ethyl groups and two ketone oxygen atoms, forming a 1,4,5,6-tetrahydro-4,6-dioxo-3-pyridinyl structure.

Properties

CAS No.

55798-57-7

Molecular Formula

C20H25NO7

Molecular Weight

391.4 g/mol

IUPAC Name

(5,5-diethyl-4,6-dioxo-1H-pyridin-3-yl)methyl 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C20H25NO7/c1-6-20(7-2)17(22)13(10-21-19(20)24)11-28-18(23)12-8-14(25-3)16(27-5)15(9-12)26-4/h8-10H,6-7,11H2,1-5H3,(H,21,24)

InChI Key

PYPJQQVSWUHBLH-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)C(=CNC1=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC)CC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves:

  • Synthesis of the 3,4,5-trimethoxybenzoic acid derivative or ester precursor
  • Preparation or availability of the substituted tetrahydropyridinyl moiety
  • Coupling of these two components via esterification or related condensation reactions

The complexity arises from the functional groups and stereochemistry in the tetrahydropyridinyl segment, requiring careful control of reaction conditions.

Esterification of 3,4,5-Trimethoxybenzoic Acid Derivatives

  • The 3,4,5-trimethoxybenzoic acid moiety is often prepared or procured as methyl ester (methyl 3,4,5-trimethoxybenzoate) as a stable intermediate.
  • Esterification is commonly achieved by reacting the acid with an alcohol (or alcohol derivative) in the presence of acid catalysts or coupling agents.
  • Methyl esters can be converted to other esters by transesterification or direct coupling with alcohols bearing the tetrahydropyridinyl group.

Preparation of the Tetrahydro-5,5-diethyl-4,6-dioxo-3-pyridinyl Moiety

  • The tetrahydropyridinyl segment is a substituted nitrogen heterocycle with keto groups at positions 4 and 6 and diethyl substitution at position 5.
  • Synthesis of such heterocycles often involves cyclization reactions starting from ketoesters or β-keto compounds and amines, under controlled conditions to form the pyridinone ring system.
  • Specific synthetic routes for this moiety are less commonly detailed in open literature but may involve multi-step sequences including alkylation, cyclization, and oxidation steps.

Coupling to Form the Target Ester

  • The key step is the formation of the ester bond between the carboxylic acid group of 3,4,5-trimethoxybenzoic acid and the hydroxymethyl group on the tetrahydropyridinyl moiety.
  • This can be achieved via classical esterification methods such as:
    • Use of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of catalytic DMAP (4-dimethylaminopyridine)
    • Acid chloride formation of the acid followed by reaction with the alcohol group on the tetrahydropyridinyl compound
  • Reaction conditions typically require anhydrous solvents (e.g., dichloromethane, THF) and inert atmosphere to prevent side reactions.

Alternative Synthetic Approaches and Challenges

  • According to patent EP2796442A1, related cajanine structure analogous compounds (which include complex ester derivatives involving pyridinyl moieties) are synthesized via total synthesis routes that emphasize selective functional group transformations and protection/deprotection strategies to maintain the integrity of sensitive groups.
  • The synthesis of 2-oxo-2H-pyran-5-carboxylates with substituents analogous to the tetrahydropyridinyl part involves Michael additions and cyclizations using β-keto esters and acetylenic esters, which may offer analogies for the preparation of the pyridinyl ring system.
  • Alkylation of Grignard reagents derived from oxygenated aromatic precursors is a common step in assembling complex intermediates, but steric and electronic factors can limit yields and require careful optimization.
  • Protection of hydroxyl groups (e.g., as methoxymethyl ethers) is often used to improve reaction compatibility and facilitate purification.

Data Table: Summary of Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Notes
1 Preparation of 3,4,5-trimethoxybenzoic acid methyl ester Esterification of 3,4,5-trimethoxybenzoic acid with methanol, acid catalyst Commercially available or synthesized via Fischer esterification
2 Synthesis of tetrahydropyridinyl intermediate Cyclization of β-keto esters with amines, alkylation for diethyl substitution Multi-step, requires control of stereochemistry and keto groups
3 Coupling (Esterification) DCC or EDC coupling agents, DMAP catalyst, anhydrous solvents Formation of ester bond between acid and hydroxymethyl group
4 Purification Chromatography (silica gel), recrystallization To isolate pure ester compound

Research Results and Source Diversity

  • The patent EP2796442A1 provides insight into the synthetic methodology for analogous compounds involving similar pyridinyl ester linkages and outlines total synthesis strategies emphasizing functional group compatibility and pharmacological activity.
  • The NIST Chemistry WebBook offers verified data on the 3,4,5-trimethoxybenzoic acid methyl ester, a key precursor, confirming its molecular formula and stability, which underpins its use in synthesis.
  • Academic literature on synthetic approaches to related heterocyclic esters and pyrone derivatives provides mechanistic understanding and alternative routes, such as Michael additions and cycloadditions, which could be adapted for the tetrahydropyridinyl moiety synthesis.
  • These sources collectively demonstrate a multi-disciplinary approach combining classical organic synthesis, heterocyclic chemistry, and modern coupling techniques to prepare this complex ester.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,4,5-trimethoxy-, (1,4,5,6-tetrahydro-5,5-diethyl-4,6-dioxo-3-pyridinyl)methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced derivatives.

Scientific Research Applications

Benzoic acid, 3,4,5-trimethoxy-, (1,4,5,6-tetrahydro-5,5-diethyl-4,6-dioxo-3-pyridinyl)methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of benzoic acid, 3,4,5-trimethoxy-, (1,4,5,6-tetrahydro-5,5-diethyl-4,6-dioxo-3-pyridinyl)methyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. Additionally, it can modulate metabolic pathways by influencing key enzymes and receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related benzoic acid esters, focusing on molecular features, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparisons

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents LogP (Predicted) Applications/Notes
Target Compound: Benzoic acid, 3,4,5-trimethoxy-, (1,4,5,6-tetrahydro-5,5-diethyl-4,6-dioxo-3-pyridinyl)methyl ester Not provided Likely C₂₃H₂₉NO₈⁺ ~463.5 (estimated) Pyridinyl group with diethyl/dioxo substituents ~3.5–4.5 (estimated) Potential medicinal chemistry applications; structural complexity may enhance receptor binding.
Methyl 3,4,5-trimethoxybenzoate 1916-07-0 C₁₁H₁₄O₅ 226.23 Methyl ester 4.18 Intermediate in organic synthesis; used in fragrance and pharmaceutical industries.
Benzoic acid,3,4,5-trimethoxy-, 1,1'-(1,2-phenylene) ester 6286-71-1 C₂₄H₂₂O₈ 438.43 1,2-phenylene diester ~5.0 (estimated) Diester structure; potential use in polymer or prodrug development.
Benzoic acid, 3-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester 1218789-54-8 C₁₇H₂₃BO₅ 326.18 Boronate ester ~2.8 (estimated) Suzuki coupling intermediate; boron-containing pharmaceuticals.
Benzoic acid,3-formyl-4,6-dihydroxy-2,5-dimethyl-, methyl ester N/A C₁₂H₁₂O₆ 252.22 Formyl, hydroxy, methyl groups ~1.5 (estimated) Hydrogen bonding capacity; potential for chelation or solubility modulation.

Key Structural and Functional Differences

This contrasts with simpler esters like Methyl 3,4,5-trimethoxybenzoate, which lacks heterocyclic components . The 1,2-phenylene diester (CAS 6286-71-1) incorporates two 3,4,5-trimethoxybenzoate groups, increasing molecular symmetry and rigidity compared to the monoester target compound .

Lipophilicity :

  • Methyl 3,4,5-trimethoxybenzoate has a LogP of 4.18 , indicating high lipophilicity due to three methoxy groups. The target compound ’s pyridinyl substituents may slightly reduce LogP (~3.5–4.5) compared to the phenylene diester (estimated LogP ~5.0), balancing solubility and membrane permeability.

Functional Group Reactivity :

  • The boronate ester (CAS 1218789-54-8) is reactive in cross-coupling reactions, enabling its use in synthesizing biaryl compounds . In contrast, the target compound ’s pyridinyl group may interact with biological targets via hydrogen bonding or charge transfer.

Biological Implications :

  • The quinazolinyl-containing ester (CAS 792844-86-1, MW 613.7) in demonstrates how bulky substituents (e.g., piperidinylmethyl, quinazolinyl) can target enzymes like kinases. The target compound ’s pyridinyl group may similarly influence bioactivity but with distinct pharmacophore interactions .

Biological Activity

Benzoic acid, 3,4,5-trimethoxy-, (1,4,5,6-tetrahydro-5,5-diethyl-4,6-dioxo-3-pyridinyl)methyl ester is a complex organic compound with a unique structure that includes multiple functional groups. This article explores its biological activity based on current research findings.

Chemical Structure and Properties

The compound features a benzoic acid core with three methoxy groups at positions 3, 4, and 5. It also contains a tetrahydropyridine ring which is significant for its biological activity. The molecular formula is C19H26N2O5 with a molecular weight of approximately 394.47 g/mol.

Biological Activities

Research indicates that compounds similar to benzoic acid derivatives exhibit a range of biological activities. However, the specific biological activity of this compound requires further elucidation through targeted pharmacological studies. The following table summarizes related compounds and their biological activities:

Compound NameStructure CharacteristicsBiological Activity
3,4-Dimethoxybenzoic AcidTwo methoxy groupsAntioxidant and anti-inflammatory
Gallic AcidThree hydroxyl groupsAntioxidant and antimicrobial
Methyl 3,4-dimethoxybenzoateMethyl ester derivativeAntioxidant
3-Methoxybenzoic AcidOne methoxy groupMild antimicrobial
Benzoic acid, 3,4,5-trimethoxy- Multiple methoxy substitutions + tetrahydropyridinePotential for diverse biological activities

The trimethoxy substitution enhances the lipophilicity of the compound, potentially affecting its pharmacokinetic properties and interactions with biological systems.

Case Studies

Recent studies have explored the synthesis and biological evaluation of derivatives similar to benzoic acid derivatives. For instance:

  • A study investigated the effect of new 3,4,5-trimethoxybenzoic acid derivatives on the central nervous system (CNS), suggesting potential neuroprotective effects .
  • Another research focused on the synthesis of thiazole-integrated compounds that displayed significant anticonvulsant activity .

These findings highlight the importance of structural modifications in enhancing biological activity.

Q & A

Q. What synthetic methodologies are commonly employed for the esterification of 3,4,5-trimethoxybenzoic acid with complex heterocyclic moieties?

The synthesis typically involves coupling 3,4,5-trimethoxybenzoyl chloride with a heterocyclic alcohol under anhydrous conditions. For example, a procedure adapted from pyrimidine derivatives ( ) suggests using a base like sodium ethoxide in ethanol to facilitate esterification. Key steps include:

  • Activation of the carboxylic acid group via conversion to its acid chloride.
  • Reaction with the heterocyclic alcohol (e.g., 1,4,5,6-tetrahydro-5,5-diethyl-4,6-dioxo-3-pyridinylmethanol) under reflux in a polar aprotic solvent (e.g., THF or DMF).
  • Purification via column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

A multi-technique approach is recommended:

  • Mass Spectrometry (MS): Compare fragmentation patterns with analogs like 3,4,5-trimethoxybenzoic acid methyl ester, where Py-GC/MS revealed diagnostic ions at m/z 226 (molecular ion) and 195 (loss of methoxy groups) .
  • Infrared (IR) Spectroscopy: Validate ester carbonyl stretching (~1740 cm⁻¹) and aromatic C-O-C vibrations (1250–1050 cm⁻¹) using NIST reference data .
  • Nuclear Magnetic Resonance (NMR): Assign signals for the trimethoxybenzoyl group (δ 3.8–3.9 ppm for OCH₃) and the pyridinylmethyl moiety (δ 1.2–1.4 ppm for diethyl groups) .

Q. What stability considerations are critical for handling this ester in laboratory settings?

The compound’s stability is influenced by:

  • Hydrolysis: Susceptibility to base-catalyzed ester cleavage requires storage in anhydrous solvents (e.g., acetonitrile) at –20°C.
  • Light Sensitivity: The conjugated aromatic system may degrade under UV light; use amber vials for storage.
  • Thermal Decomposition: Avoid heating above 80°C, as the dioxopyridine moiety may undergo retro-Diels-Alder reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies (e.g., unexpected MS fragments or NMR shifts) may arise from:

  • Tautomerism in the pyridinyl ring: Computational modeling (DFT or MD simulations) can predict dominant tautomeric forms in solution .
  • Steric Effects: NOESY or ROESY NMR experiments can clarify spatial interactions between the ester group and diethyl substituents .
  • Impurity Profiling: Use LC-MS/MS with high-resolution instruments (Q-TOF) to detect trace byproducts from incomplete esterification .

Q. What in vitro models are suitable for studying the biological activity of this compound?

  • Yeast Stress Response Assays: Saccharomyces cerevisiae strains (e.g., ΔTPO1 mutants) can elucidate mechanisms of weak acid tolerance, as benzoic acid derivatives disrupt intracellular pH and nutrient transport .
  • Enzyme Inhibition Studies: Screen against NADPH-dependent oxidoreductases (e.g., dihydrofolate reductase) due to structural similarity to pyrimidine inhibitors .

Q. How can the lipophilicity and bioavailability of this ester be optimized for pharmacological studies?

  • LogP Adjustments: Introduce hydrophilic groups (e.g., hydroxyl or amine) to the pyridinyl ring while retaining the ester’s hydrolytic stability .
  • Prodrug Strategies: Modify the ester linkage (e.g., using glycine conjugates) to enhance solubility and controlled release in physiological conditions .

Methodological Challenges and Solutions

Q. What advanced chromatographic techniques improve the separation of this compound from synthetic byproducts?

  • HILIC (Hydrophilic Interaction Chromatography): Effective for polar byproducts (e.g., unreacted acid or alcohol) using a mobile phase of acetonitrile/ammonium acetate .
  • Chiral HPLC: Resolve enantiomers if stereoisomerism arises during synthesis, using columns like Chiralpak IA and isopropanol/hexane gradients .

Q. How can researchers validate the compound’s purity for in vivo studies?

  • qNMR (Quantitative NMR): Use internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify impurities at <0.1% levels .
  • LC-UV/MS Dual Detection: Correlate UV absorbance (λ = 270 nm for aromatic systems) with MS data to confirm homogeneity .

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